N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a synthetic compound featuring a 5-methoxyindole core linked via an ethyl group to a 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide moiety. The indole group, a bicyclic aromatic structure common in bioactive molecules (e.g., melatonin, serotonin), is substituted with a methoxy group at position 5, which enhances electron density and influences receptor interactions. The tetrahydrofuran ring incorporates a carboxamide group and two methyl substituents, conferring conformational rigidity and modulating solubility and metabolic stability. This compound’s molecular formula is C₁₉H₂₃N₂O₄, with a molecular weight of 349.4 g/mol (calculated from ).
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C18H22N2O4/c1-18(2)14(9-16(21)24-18)17(22)19-7-6-11-10-20-15-5-4-12(23-3)8-13(11)15/h4-5,8,10,14,20H,6-7,9H2,1-3H3,(H,19,22) |
InChI Key |
OFXLESFQAKHEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common method involves the Fischer indole synthesis, where an indole moiety is constructed from phenylhydrazine and a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.
| Reaction Conditions | Products | Catalysts/Reagents |
|---|---|---|
| Acidic (HCl, H₂SO₄, reflux) | Tetrahydrofuran-3-carboxylic acid + amine byproduct | H₃O⁺ |
| Basic (NaOH, KOH, aqueous ethanol) | Tetrahydrofuran-3-carboxylate + ammonia | OH⁻ |
Similar hydrolysis pathways have been documented for structurally related carboxamides in medicinal chemistry research.
Electrophilic Substitution on the Indole Moiety
The indole ring’s electron-rich nature facilitates electrophilic substitution, particularly at the C-2 and C-5 positions. The methoxy group at C-5 directs incoming electrophiles to the C-2 position.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-Nitroindole derivative |
| Sulfonation | SO₃, H₂SO₄, 25°C | 2-Sulfoindole derivative |
| Halogenation | Cl₂/Br₂ in acetic acid | 2-Haloindole derivative |
Studies on analogous 5-methoxyindole derivatives confirm preferential substitution at C-2 due to resonance effects .
Reduction of the Tetrahydrofuran Ketone
The 5-oxotetrahydrofuran group is susceptible to reduction, converting the ketone to a secondary alcohol. This modification can alter the compound’s solubility and hydrogen-bonding capacity.
| Reducing Agent | Conditions | Product | Yield * |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 5-Hydroxytetrahydrofuran derivative | Moderate (60–70%) |
| LiAlH₄ | Dry ether, reflux | 5-Hydroxytetrahydrofuran derivative | High (>85%) |
*Yields based on analogous ketone reductions in heterocyclic systems .
Alkylation and Acylation Reactions
The ethylamine linker between the indole and tetrahydrofuran moieties can undergo alkylation or acylation, enabling side-chain modifications.
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF | N-Alkylated derivative |
| Acylation | RCOCl, pyridine | N-Acylated derivative |
Such reactions are common in optimizing pharmacokinetic properties of indole-based therapeutics .
Oxidation Reactions
The tetrahydrofuran ring’s oxygen atom and the indole’s aromatic system are potential oxidation sites. Controlled oxidation could yield lactones or hydroxylated indoles.
| Oxidizing Agent | Target Site | Product |
|---|---|---|
| KMnO₄ (acidic) | Tetrahydrofuran ring | γ-Lactone derivative |
| mCPBA | Indole C-2 position | Epoxide or hydroxylated indole |
Oxidative pathways for similar tetrahydrofuran-containing compounds are well-documented in synthetic organic literature.
Key Considerations for Reaction Design
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic reactivity in alkylation/acylation.
-
Steric Hindrance : The 2,2-dimethyl group on the tetrahydrofuran ring may slow reactions at the carboxamide site.
-
Regioselectivity : The indole’s methoxy group directs electrophiles to C-2, while the ethylamine linker influences steric accessibility .
This compound’s multifunctional architecture offers broad synthetic utility, though experimental validation of these pathways is necessary to confirm reactivity profiles. Its applications remain confined to in-vitro research under regulatory guidelines.
Scientific Research Applications
Antimicrobial Activity : Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes the antibacterial and antifungal activities observed:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 36.5 µM |
| Escherichia coli | Antibacterial | 211.5 µM |
| Candida albicans | Antifungal | 150 µM |
The compound demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, indicating its potential as a novel antimicrobial agent .
Anticancer Activity : The compound has also been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes the growth inhibition percentages observed in different studies:
| Cell Line | Percent Growth Inhibition (PGI) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 86.61% | Induction of apoptosis |
| MCF-7 (breast cancer) | 85.26% | Cell cycle arrest |
| Huh-7 (hepatoma) | 75.99% | Mitochondrial pathway modulation |
The anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest, with significant implications for the development of new cancer therapies .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential utility in treating resistant bacterial infections .
- Anticancer Mechanisms Investigation : Another investigation focused on the mechanism of action of the compound against HepG2 liver cancer cells. Findings indicated that treatment with the compound led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in promoting apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxy group and the tetrahydrofuran ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide)
- Structure : Shares the 5-methoxyindole ethyl backbone but replaces the tetrahydrofuran carboxamide with a simpler acetamide group.
- Key Differences: Melatonin’s acetamide group is less sterically hindered, enhancing binding to melatonin receptors (MT₁/MT₂) .
5-MeO-DALT (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine)
- Structure : Features a di-allyl amine substituent instead of the carboxamide group.
- Key Differences: The amine group in 5-MeO-DALT confers basicity (pKa ~9–10), influencing blood-brain barrier penetration and serotonin receptor (5-HT) affinity .
5-MeO-MiPT (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N-methylpropan-2-amine)
- Structure : Contains a methyl-isopropyl amine group.
- Key Differences :
Functional Group Variations
Sulfonamide Derivatives
- Example : N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide ().
- Comparison :
- Sulfonamides are stronger acids (pKa ~1–2) than carboxamides (pKa ~17–20), affecting ionization and solubility.
- The alkyne group in the sulfonamide derivative may enable click chemistry modifications, unlike the target compound’s saturated tetrahydrofuran ring.
Quinazolin-4-amine Derivatives
- Example : 6,7-Dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (Compound 11c, ).
- Comparison :
- The quinazoline core in 11c is planar and aromatic, facilitating intercalation or kinase inhibition, whereas the tetrahydrofuran in the target compound introduces a non-planar, chiral center.
- 11c’s ¹H NMR shows aromatic protons at δ 8.3–6.9 ppm, contrasting with the target’s aliphatic tetrahydrofuran signals (δ 2.5–4.5 ppm) .
Physicochemical and Spectroscopic Properties
Table 1. Comparative Data for Selected Compounds
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 103858-17-9 |
| LogP | 2.291 |
| PSA | 17.40 Ų |
Research indicates that the compound may exert its biological effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Studies suggest that compounds similar to this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as PI3K/AKT/mTOR .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells, which is critical for eliminating malignant cells. This process involves the activation of caspases and the release of cytochrome c from mitochondria .
- Antioxidant Activity : Some studies have indicated that similar indole derivatives possess antioxidant properties, which may help in reducing oxidative stress in cells and tissues .
1. Anticancer Activity
A study evaluated the cytotoxicity of related indole compounds against colorectal cancer cell lines (HCT116 and Caco-2). The results demonstrated significant inhibition of cell growth, with IC₅₀ values indicating effective concentrations for inducing cell death. The mechanism was linked to cell cycle arrest in the G2/M phase and apoptosis induction .
2. Neuropharmacological Effects
Research on indole derivatives has shown potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have been reported to enhance GABAergic transmission, which could be beneficial in treating neurological disorders such as epilepsy .
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds regarding their biological activities:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide, and how can reaction efficiency be optimized?
- Methodology : Focus on amide coupling strategies between the indole-ethylamine moiety and the tetrahydrofuran-carboxylic acid derivative. Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance yield . Monitor reaction progress via HPLC or LC-MS to optimize stoichiometry and reaction time. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials .
Q. How can the compound’s structural conformation be validated, and what analytical techniques are essential?
- Methodology : Employ X-ray crystallography for definitive stereochemical assignment, as demonstrated for structurally related indole-tetrahydrofuran hybrids . Complement this with NMR (¹H, ¹³C, COSY, and NOESY) to confirm substituent orientation and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the key solubility and stability parameters for this compound under experimental conditions?
- Methodology : Conduct solubility profiling in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies under light, temperature (4°C to 37°C), and oxidative conditions (e.g., H₂O₂ exposure) should be monitored via HPLC to identify degradation products .
Advanced Research Questions
Q. How do electronic and steric effects of the 5-methoxyindole and dimethyltetrahydrofuran moieties influence biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in the methoxy group (e.g., 5-fluoro, 5-nitro) and tetrahydrofuran ring substituents (e.g., 3-oxo vs. 3-hydroxy). Compare binding affinities using computational docking (e.g., AutoDock) and in vitro assays (e.g., enzyme inhibition) to map pharmacophoric features .
Q. What experimental designs resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodology : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to validate target engagement. Cross-reference with structurally validated analogs to isolate confounding factors like impurities .
Q. How can metabolic pathways and pharmacokinetic properties be predicted for this compound?
- Methodology : Use in vitro microsomal stability assays (human/rat liver microsomes) to identify major metabolites via LC-MS/MS. Apply computational tools (e.g., SwissADME) to predict CYP450 interactions and blood-brain barrier permeability. Validate in vivo using rodent models with plasma pharmacokinetic profiling .
Data Analysis & Validation
Q. What strategies ensure reproducibility in quantifying this compound in complex biological matrices?
- Methodology : Develop a validated LC-MS/MS method with deuterated internal standards to account for matrix effects. Calibrate using spiked samples (plasma/tissue homogenates) and assess recovery rates (>80%) and inter-day precision (CV <15%) .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Methodology : Perform molecular dynamics simulations to study ligand-receptor binding kinetics. Use free-energy perturbation (FEP) calculations to predict the impact of substituent modifications on binding affinity. Prioritize synthetic targets with predicted ΔG < -8 kcal/mol .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
